molecular formula C14H11N3O4S B2696886 1-(4-Methyl-3-nitrophenyl)sulfonylbenzimidazole CAS No. 92164-84-6

1-(4-Methyl-3-nitrophenyl)sulfonylbenzimidazole

Cat. No. B2696886
CAS RN: 92164-84-6
M. Wt: 317.32
InChI Key: FUSPCTIPVUPKAW-UHFFFAOYSA-N
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Description

“1-(4-Methyl-3-nitrophenyl)sulfonylbenzimidazole” is a chemical compound with the molecular formula C14H11N3O4S . It’s a benzimidazole derivative, a class of compounds known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core with a sulfonyl group attached to one of the nitrogen atoms of the imidazole ring. The sulfonyl group is further substituted with a 4-methyl-3-nitrophenyl group .

Scientific Research Applications

Cytotoxicity and Mechanism of Action

Research on related sulfonylbenzimidazole compounds, such as sulphimidazole, reveals their potential in combating various microbial infections. Sulphimidazole, for instance, shows a broad spectrum of activity against anaerobic microorganisms, with its action against aerobic and facultative bacteria being synergistically enhanced when combined with trimethoprim. This compound's cytotoxicity in vitro for Vero cells, either alone or in association with trimethoprim, is slight, suggesting a relatively safe profile for therapeutic applications (Castelli et al., 2000).

Antitrypanosomal and Antileishmanial Activity

A series of 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides, which share a structural resemblance to 1-(4-Methyl-3-nitrophenyl)sulfonylbenzimidazole, were characterized for their antitrypanosomal and antileishmanial activities. These compounds displayed significant activity against Trypanosoma cruzi, with selectivity and potency surpassing that of benznidazole, a reference drug. This highlights the potential for derivatives of sulfonylbenzimidazole to serve as potent antitrypanosomal agents (Papadopoulou et al., 2012).

Pesticidal Activity

The synthesis of tribromomethyl phenyl sulfone derivatives, which are structurally related to sulfonylbenzimidazole compounds, showcases the potential for creating novel pesticides. These compounds, through their halogenmethylsulfonyl moiety, exhibit promising activities as herbicides and fungicides. This indicates the versatility of sulfonylbenzimidazole derivatives in agricultural applications, offering a new avenue for the development of more effective and safer pesticides (Borys et al., 2012).

properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-10-6-7-11(8-14(10)17(18)19)22(20,21)16-9-15-12-4-2-3-5-13(12)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSPCTIPVUPKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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